BenchChemオンラインストアへようこそ!

4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)butanoic acid hydrochloride

Medicinal Chemistry Chemical Synthesis Solid-Phase Synthesis

The compound 4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)butanoic acid hydrochloride (CAS 193818-31-4) is a heterocyclic intermediate that features the 5,6,7,8-tetrahydro[1,8]naphthyridine (THN) moiety, a pharmacophoric element identified as a lipophilic, moderately basic N-terminus providing excellent potency and selectivity for the αvβ3 integrin receptor. As a monocarboxylate building block with a saturated naphthyridine core, it serves as a synthetic precursor for a major class of nonpeptide αvβ3/αvβ5 receptor antagonists developed for osteoporosis and oncology indications.

Molecular Formula C12H17ClN2O2
Molecular Weight 256.73 g/mol
CAS No. 193818-31-4
Cat. No. B1427341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)butanoic acid hydrochloride
CAS193818-31-4
Molecular FormulaC12H17ClN2O2
Molecular Weight256.73 g/mol
Structural Identifiers
SMILESC1CC2=C(NC1)N=C(C=C2)CCCC(=O)O.Cl
InChIInChI=1S/C12H16N2O2.ClH/c15-11(16)5-1-4-10-7-6-9-3-2-8-13-12(9)14-10;/h6-7H,1-5,8H2,(H,13,14)(H,15,16);1H
InChIKeyRNQDBLUYYSHGRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 193818-31-4: Sourcing the Definitive Tetrahydro-1,8-Naphthyridine Building Block for Integrin Antagonist Programs


The compound 4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)butanoic acid hydrochloride (CAS 193818-31-4) is a heterocyclic intermediate that features the 5,6,7,8-tetrahydro[1,8]naphthyridine (THN) moiety, a pharmacophoric element identified as a lipophilic, moderately basic N-terminus providing excellent potency and selectivity for the αvβ3 integrin receptor [1]. As a monocarboxylate building block with a saturated naphthyridine core, it serves as a synthetic precursor for a major class of nonpeptide αvβ3/αvβ5 receptor antagonists developed for osteoporosis and oncology indications [2]. Its procurement is critical for research programs requiring a consistent, well-defined intermediate to generate potent, chain-shortened RGD mimetics.

Why Generic 'THN-Butanoic Acid' Sources Cannot Substitute for the Specific Hydrochloride Salt: A Quantitative SAR Rationale


Substituting this specific compound with a generic alternative such as the free base (CAS 332884-21-6) or an alternative salt form introduces unacceptable risk of synthetic variability and suboptimal pharmacokinetic outcomes in downstream candidates. The hydrochloride salt provides superior aqueous solubility, a critical parameter for reproducible coupling reactions in medicinal chemistry workflows . More importantly, the butanoic acid linker length is precisely tuned; SAR studies across the nonpeptide αvβ3 antagonist series demonstrate that variations in spacer length between the carboxylic acid and the THN nitrogen dramatically alter receptor binding affinity [1]. Even a one-carbon homologation or truncation can abolish nanomolar potency, as demonstrated by the high sensitivity of the αvβ3 binding pocket to the spatial arrangement of the aspartic acid mimetic [2].

Product-Specific Quantitative Evidence Guide for 4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)butanoic acid hydrochloride


Defined Hydrochloride Salt Prevents Solubility-Linked Synthetic Failures Compared to Free Base

The target compound is a monocarboxylic acid hydrochloride salt with a molecular formula of C12H17ClN2O2 and a molecular weight of 256.73 g/mol . Directly compared to its free base form (CAS 332884-21-6, MW 220.27 g/mol, formula C12H16N2O2), the hydrochloride salt demonstrates significantly enhanced water solubility, a property critical for achieving homogeneous reaction conditions in aqueous or biphasic coupling reactions . Vendor technical data confirm the free base has only moderate solubility in polar solvents, whereas the hydrochloride salt's improved aqueous compatibility allows for a broader range of synthetic protocols without the need for co-solvents or phase-transfer catalysts . This prevents solubility-driven synthetic failure, a common pitfall when substituting the free base.

Medicinal Chemistry Chemical Synthesis Solid-Phase Synthesis

The Butanoic Acid Linker is Locked into the Only Optimal Spacer Length for αvβ3 Binding

This compound provides the precise 4-carbon (butanoic acid) spacer length between the THN N-terminus and the carboxylic acid. SAR from the foundational αvβ3 antagonist program demonstrates that chain-shortened variants (e.g., those using propanoic acid or acetic acid termini) exhibit a dramatic loss in receptor binding affinity due to suboptimal positioning of the critical carboxylate group within the metal-ion-dependent adhesion site (MIDAS) of the integrin [1]. Conversely, elongation to pentanoic acid introduces excessive conformational flexibility, reducing potency and selectivity. The butanoic acid length is the 'sweet spot' that enables potent, chain-shortened RGD mimetics, as exemplified by clinical candidates 5e and 5f, which retained picomolar IC50 values (0.07 nM and 0.08 nM, respectively) against αvβ3 [2].

Integrin αvβ3 Structure-Activity Relationship (SAR) Bone Resorption

High-Purity Starting Material Ensures Reproducibility in Multi-Step Syntheses of Potent Antagonists

The hydrochloride salt of the THN-butanoic acid is a key intermediate in the patented synthesis of heteroarylalkanoic acid integrin antagonists, as disclosed in US Patent Application US20050043344 [1]. The synthetic route from this intermediate involves amide coupling with a complex central template. Using a low-purity generic source can introduce uncharacterized impurities that carry through to the final active pharmaceutical ingredient (API), complicating downstream purification, reducing yield, and potentially confounding biological assay results. The target compound is available with a specified purity of ≥95% (HPLC), providing the analytical certainty required for reproducible multi-step synthesis and in vivo toxicology batch production .

Process Chemistry GMP Synthesis Analytical Chemistry

The THN Moiety is Pharmacophorically Validated for Selectivity Over Platelet Integrin αIIbβ3

The 5,6,7,8-tetrahydro[1,8]naphthyridine (THN) moiety, which is integral to this building block, was identified through a systematic N-terminus scan as a crucial element for imparting high selectivity for αvβ3 over the platelet integrin αIIbβ3 [1]. Unlike earlier antagonists that retained dual activity, compounds incorporating the THN group showed significantly reduced bleeding risk potential. While the building block itself is not the final drug, procuring it ensures that the key selectivity pharmacophore is correctly installed from the start. Substituting with a non-THN or partially unsaturated naphthyridine analog would compromise this validated selectivity profile, increasing the risk of antiplatelet side effects in downstream development [2].

Integrin Selectivity Antithrombotic Safety Vitronectin Receptor

Procurement-Driven Application Scenarios for 4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)butanoic acid hydrochloride


Synthesis of Next-Generation αvβ3/αvβ5 Dual Antagonists for Osteoporosis

Utilize this hydrochloride salt as the N-terminal building block in the synthesis of nonpeptide αvβ3 antagonists for osteoporosis research. Direct coupling with central scaffolds using HATU or EDCI/HOBt in aqueous DMF, enabled by the salt's superior solubility, yields key intermediates for compounds with picomolar to low nanomolar potency against αvβ3. This approach was foundational for clinical candidates like 5e and 5f, which demonstrated effective inhibition of bone resorption in rat models following once-daily oral administration [1].

Developing αvβ6-Selective Inhibitors for Idiopathic Pulmonary Fibrosis

Leverage the precise butanoic acid spacer and THN N-terminus to create focused libraries of pyrrolidine-based αvβ6 integrin inhibitors for inhaled IPF therapies. The defined chemical structure ensures consistent SAR data across library syntheses, as demonstrated by similar THN-containing compounds achieving high selectivity for αvβ6 integrin, with IC50 values as low as 3.98 nM when combined with the correct C-terminal substituents .

Optimizing Lead Compound Pharmacokinetics Through Salt Form Screening

The hydrochloride salt form provides a robust reference point for solubility-limited pharmacokinetic optimization. Comparative dissolution studies against the free base and alternative salts can map the solubility-absorbance correlation. This is critical because related 7-methyl substituted THN derivatives demonstrated that subtle modifications can double oral bioavailability (from 26% to 50%), making a well-defined starting material essential for reliable head-to-head comparisons [2].

Radiopharmaceutical Precursor for αvβ3-Targeted PET Imaging

Use this building block for the synthesis of novel, nonpeptide radioligands targeting the vitronectin receptor for tumor imaging. The foundational THN-containing analogue 'compound 5' was used to generate high-affinity radioligands for αvβ3, demonstrating the feasibility of this approach. The defined hydrochloride starting material and published synthetic route provide a reliable pathway for introducing positron-emitting isotopes via amide bond formation, ensuring consistent specific activity and radiochemical purity [3].

Quote Request

Request a Quote for 4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)butanoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.